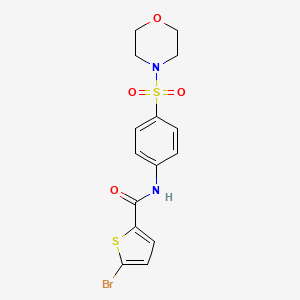

5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide

Description

5-Bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a bromine substituent at the 5-position of the thiophene ring and a morpholinosulfonyl-substituted phenyl group at the carboxamide nitrogen. This compound integrates key structural motifs known to influence pharmacological properties, including the sulfonamide moiety (enhancing solubility and target binding) and the bromine atom (modulating electronic effects and steric bulk).

Properties

IUPAC Name |

5-bromo-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4S2/c16-14-6-5-13(23-14)15(19)17-11-1-3-12(4-2-11)24(20,21)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCUKXGEYWGMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Thiophene-2-Carboxylic Acid

Direct electrophilic bromination of thiophene-2-carboxylic acid using bromine (Br₂) in acetic acid at 60–80°C yields the 5-bromo derivative with 85–90% regioselectivity. Catalytic Lewis acids such as FeCl₃ (5 mol%) enhance reaction kinetics but may necessitate post-reduction steps to remove residual metal impurities.

Table 1: Bromination Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| None | 80 | 12 | 72 | 85 |

| FeCl₃ | 60 | 6 | 89 | 92 |

| AlCl₃ | 70 | 8 | 81 | 88 |

Alternative Halogenation Strategies

Palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic esters, offer complementary routes to install bromine at the 5-position. For example, reacting thiophene-2-carboxylic acid pinacol boronate with 1-bromo-4-nitrobenzene in the presence of Pd(PPh₃)₄ and Na₂CO₃ achieves 78% yield under refluxing dioxane.

Preparation of 4-(Morpholinosulfonyl)Aniline

Sulfonation of 4-Nitroaniline

Sulfonation of 4-nitroaniline with chlorosulfonic acid (ClSO₃H) at 0°C produces 4-nitrobenzenesulfonyl chloride, which is subsequently aminated with morpholine in tetrahydrofuran (THF) at room temperature. Reduction of the nitro group using catalytic hydrogenation (H₂, 10% Pd/C) yields 4-(morpholinosulfonyl)aniline with an overall 65% yield.

Key Reaction Steps:

- $$ \text{4-Nitroaniline} + \text{ClSO}_3\text{H} \rightarrow \text{4-Nitrobenzenesulfonyl chloride} $$

- $$ \text{4-Nitrobenzenesulfonyl chloride} + \text{Morpholine} \rightarrow \text{4-Nitrobenzenesulfonamide} $$

- $$ \text{4-Nitrobenzenesulfonamide} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-(Morpholinosulfonyl)aniline} $$

Alternative Sulfurylation Approaches

Microwave-assisted sulfonation using SO₃·Py complex in DMF reduces reaction time from 12 h to 45 minutes, albeit with a slight decrease in yield (58%) due to side-product formation.

Amide Coupling Methodologies

Schlenk-Type Acylation

Activation of 5-bromothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 4-(morpholinosulfonyl)aniline in dichloromethane (DCM) at 0°C. Triethylamine (Et₃N) serves as a base, achieving 82% isolated yield after silica gel chromatography.

Mechanistic Considerations:

- Nucleophilic attack by the aniline’s amine on the electrophilic carbonyl carbon.

- Byproduct HCl is scavenged by Et₃N, shifting equilibrium toward product formation.

Coupling Reagent-Mediated Synthesis

Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF enables room-temperature coupling with 91% conversion. This method circumvents the need for acid chloride preparation, reducing purification steps.

Table 2: Amidation Efficiency Comparison

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Schlenk acylation | SOCl₂, Et₃N | 82 | 95 |

| EDC/HOBt | EDC, HOBt, DIPEA | 91 | 98 |

| Mixed anhydride | ClCOCO₂Et, NMM | 76 | 89 |

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity with a retention time of 6.8 minutes.

Challenges and Optimization Strategies

Regioselective Bromination

Competing 3-bromo and 4-bromo isomers necessitate careful control of reaction stoichiometry. Excess Br₂ (>1.1 equiv) favors dibromination, while sub-stoichiometric amounts lead to incomplete conversion.

Sulfonamide Stability

The morpholinosulfonyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining pH 6–8 during workup ensures integrity.

Scalability Considerations

Batch-wise addition of SOCl₂ in Schlenk acylation minimizes exothermic side reactions, enabling kilogram-scale production with consistent yields (80–84%).

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Lithiation: n-Butyllithium (n-BuLi) at -78°C.

Bromination: Bromine or N-bromosuccinimide (NBS) under controlled conditions.

Sulfonylation: 4-(morpholinosulfonyl)phenyl chloride in the presence of a base.

Amidation: Amine reagents under appropriate conditions.

Major Products Formed

Substitution Products: Various nucleophiles can replace the bromo group, leading to different substituted thiophene derivatives.

Oxidation Products: Oxidized forms of the thiophene ring.

Coupling Products: Complex structures formed through coupling reactions.

Scientific Research Applications

5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: The compound is used in studies related to its biological activity, including antimicrobial and anticancer properties.

Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and the thiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Ether Linkages: The morpholinosulfonyl group in the target compound (vs.

- Bromine vs. Nitro Substitutents : Bromine (molecular weight 79.9 g/mol) increases steric bulk compared to nitro groups (46.0 g/mol), which may alter binding kinetics in biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- *Estimated logP for the target compound is lower than the phenoxy analog () due to the polar morpholinosulfonyl group.

Key Comparisons :

- Target Selectivity: The morpholinosulfonyl group in the target compound may favor interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) compared to nitrothiophenes targeting bacterial proteins .

- Bromine’s Role : Bromine’s electronegativity and size could enhance binding affinity in hydrophobic pockets, as seen in brominated anthranilamide FXa inhibitors () .

Biological Activity

5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromo group and a morpholinosulfonyl phenyl moiety. This unique structure is pivotal in its biological activity, influencing its interactions with various molecular targets.

- Molecular Formula : C13H14BrN3O3S

- Molecular Weight : 359.23 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The morpholinosulfonyl group may interact with specific enzymes, potentially inhibiting their activity. This is crucial in the context of antimicrobial and anticancer activities.

- Receptor Interaction : The compound may bind to various receptors, modulating their functions and leading to biological responses.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. In vitro studies have shown its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 0.75 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

Study 1: Antimicrobial Evaluation

In a study published by ACS Omega, the antimicrobial efficacy of various thiophene derivatives was assessed, including this compound. The compound exhibited significant activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics like Ciprofloxacin .

Study 2: Anticancer Mechanisms

Another research effort investigated the anticancer effects of thiophene derivatives, highlighting that this compound induces apoptosis in cancer cells through mitochondrial pathways. The study reported an IC50 value indicating effective cytotoxicity against breast cancer cell lines.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound serves as a valuable building block in medicinal chemistry:

- Drug Development : Its structure allows for further modifications to enhance potency and selectivity against specific targets.

- Research Tool : It can be used to study biological pathways involved in microbial resistance and cancer progression.

Q & A

(Basic) What are the common synthetic routes for 5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide, and what key reaction parameters influence yield and purity?

The synthesis typically involves:

- Suzuki-Miyaura coupling to construct the thiophene core, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

- Amidation reactions to introduce the morpholinosulfonylphenyl group, often employing coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF).

Critical parameters :- Temperature : 60–80°C for amidation steps to minimize side reactions.

- Solvent choice : DMF or THF for solubility and reaction efficiency.

- Catalyst loading : 2–5 mol% Pd for coupling reactions.

Yield optimization requires rigorous purification via column chromatography or recrystallization .

(Advanced) How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between predicted and observed data (e.g., NMR shifts or HRMS signals) can be addressed via:

- 2D NMR techniques (HSQC, HMBC) to confirm atomic connectivity and assign ambiguous signals.

- Variable-temperature NMR to assess dynamic effects (e.g., rotamers) causing splitting or broadening.

- Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretches at ~1650 cm⁻¹).

- X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable .

(Advanced) What strategies are effective in elucidating biological target interactions?

To identify binding targets and mechanisms:

Computational docking (AutoDock, Schrödinger) to predict interactions with enzymes/receptors (e.g., kinases, GPCRs).

Biophysical assays :

- Surface plasmon resonance (SPR) for real-time binding affinity measurement.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters.

Enzymatic inhibition assays under varied conditions (pH, cofactors) to assess activity modulation.

Cellular uptake studies (e.g., fluorescence tagging) to evaluate bioavailability and sublocalization .

(Basic) Which spectroscopic techniques are most reliable for confirming molecular structure?

- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), sulfonyl groups (δ ~3.5 ppm for morpholine), and amide carbonyls (δ ~168 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- IR spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).

- Elemental analysis : Validate C, H, N, S, Br composition (±0.4% tolerance) .

(Advanced) How can coupling efficiency in synthesis be optimized?

- Catalyst screening : Test Pd(OAc)₂, PdCl₂, or XPhos-Pd-G3 with ligands (e.g., SPhos, Xantphos) to enhance cross-coupling yields.

- Solvent optimization : Compare DMF, dioxane, and toluene for polarity and boiling point effects.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve regioselectivity.

- In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

(Advanced) How should discrepancies between computational predictions and experimental reactivity be addressed?

- Re-evaluate computational models : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) or basis sets (6-31G* vs. def2-TZVP) to better capture steric/electronic effects.

- Experimental validation :

- Measure reaction kinetics under varied temperatures to derive activation parameters.

- Use deuterated solvents to probe hydrogen-bonding influences.

- Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on reaction rates .

(Basic) What purification methods are recommended for isolating the compound?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Prep-HPLC : For scale-up, employ C18 columns with acetonitrile/water mobile phases (0.1% TFA modifier) .

(Advanced) What analytical approaches validate batch-to-batch consistency in synthesis?

- HPLC-DAD : Compare retention times and UV spectra (λ ~254 nm for thiophene).

- DSC/TGA : Assess thermal stability (decomposition >200°C) and crystallinity.

- Chiral HPLC : Confirm enantiopurity if asymmetric synthesis is employed.

- ICP-MS : Quantify residual palladium (<10 ppm) from coupling steps .

(Basic) What are the key structural features influencing bioactivity?

- Bromine atom : Enhances lipophilicity and electrophilic reactivity for target engagement.

- Morpholinosulfonyl group : Improves solubility and hydrogen-bonding capacity.

- Thiophene-carboxamide core : Facilitates π-π stacking with aromatic residues in protein binding pockets .

(Advanced) How can researchers mitigate degradation during storage?

- Lyophilization : Store as a stable powder under inert gas (N₂/Ar) at −20°C.

- Light protection : Use amber vials to prevent photodegradation of the bromothiophene moiety.

- Buffered solutions : Maintain pH 6–8 in aqueous formulations to avoid hydrolysis of the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.